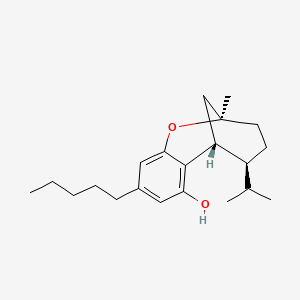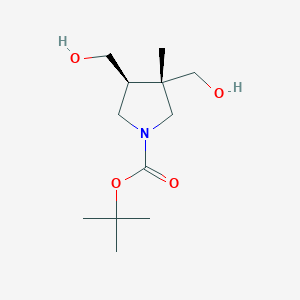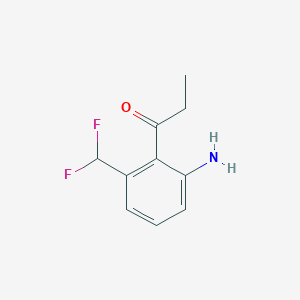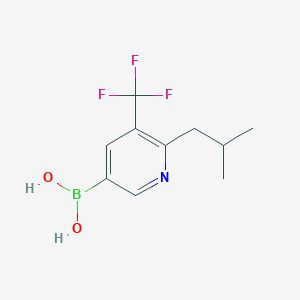
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. The Suzuki-Miyaura coupling reaction is a widely used industrial method for producing various boronic acids, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the isobutyl and trifluoromethyl groups.
Pinacol boronic esters: These compounds are more stable and easier to handle but may not have the same reactivity as (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid.
Uniqueness
The presence of the isobutyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electronic effects, which can influence its reactivity and interactions in various applications .
Eigenschaften
Molekularformel |
C10H13BF3NO2 |
|---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
[6-(2-methylpropyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-6(2)3-9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3 |
InChI-Schlüssel |
WJQZGWMYPOTAPU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)CC(C)C)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
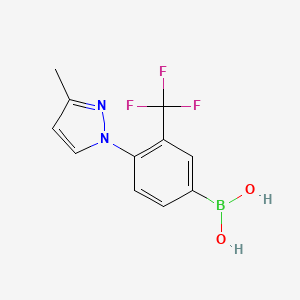
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
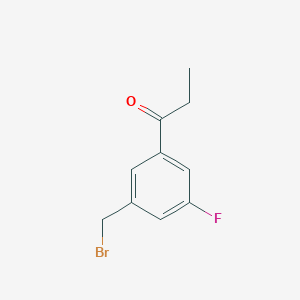
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

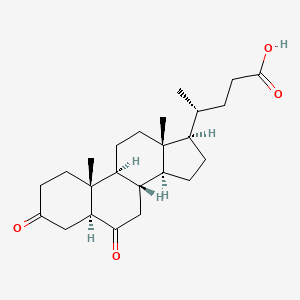
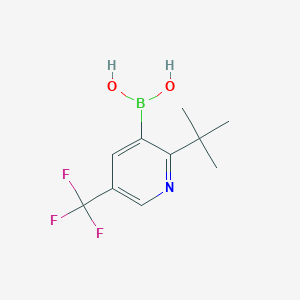
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
